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molecular formula C7H7NO3S B8729311 5-Acetyl-2-methyl-1,3-thiazole-4-carboxylic acid

5-Acetyl-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B8729311
M. Wt: 185.20 g/mol
InChI Key: UZPASZGMJITTRK-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

To a solution of ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate (75 mg) (available from Butt Park Ltd.) in methanol (5 ml) was added 2M sodium hydroxide (5 ml) and the mixture stirred at 20° C. for 18 h. The solvent was removed in vacuo and the mixture taken up in water (5 ml) and acidified to pH=2 using 2M hydrochloric acid then extracted with ethyl acetate (20 ml), dried over sodium sulphate and the mixture evaporated to give the title compound (22 mg) as a yellow solid.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:8][C:7]([CH3:9])=[N:6][C:5]=1[C:10]([O:12]CC)=[O:11])(=[O:3])[CH3:2].[OH-].[Na+]>CO>[C:1]([C:4]1[S:8][C:7]([CH3:9])=[N:6][C:5]=1[C:10]([OH:12])=[O:11])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
C(C)(=O)C1=C(N=C(S1)C)C(=O)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 20° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the mixture evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)C1=C(N=C(S1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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